molecular formula C10H13N3 B1479894 1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole CAS No. 2098051-92-2

1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole

Cat. No. B1479894
CAS RN: 2098051-92-2
M. Wt: 175.23 g/mol
InChI Key: UDNUCCXCMOGZKF-UHFFFAOYSA-N
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Description

Pyrazoles are a class of organic compounds with a five-membered aromatic ring structure composed of three carbon atoms and two nitrogen atoms . They have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .


Synthesis Analysis

Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .


Molecular Structure Analysis

Pyrazole (C3H3N2H) is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .


Chemical Reactions Analysis

Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .


Physical And Chemical Properties Analysis

The physical and chemical properties of a pyrazole compound can vary greatly depending on its specific structure and the presence of any functional groups or substituents .

Scientific Research Applications

Antimicrobial Activity

“1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole” derivatives have been synthesized and evaluated for their antimicrobial efficacy. These compounds have shown significant growth inhibitory activity against various microbial strains. The compound’s interaction with the catalytic domain of the gram-positive S. aureus topoisomerase IV enzyme suggests potential as an antimicrobial agent .

Antioxidant Properties

These derivatives also exhibit antioxidant properties, as demonstrated by DPPH free radical-scavenging assays. Their remarkable activity compared to standard antioxidants indicates their potential in oxidative stress-related conditions .

Antiviral Applications

Molecular docking studies have shown that these compounds have binding affinities with COVID-19 main protease, suggesting that they could be potent inhibitors for the novel SARS-CoV-2 virus. This opens up avenues for the discovery of new antiviral drug candidates .

Anti-inflammatory and Analgesic Effects

Pyrazole compounds, including “1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole”, are known to possess anti-inflammatory and analgesic activities. This makes them valuable for the development of new treatments for inflammatory diseases .

Anticancer Activity

The synthesized pyrazole derivatives have been studied for their anticancer activities. They have shown the ability to induce apoptosis in cancer cells, making them promising candidates for cancer therapy .

Agrochemical Applications

Due to their biological activities, these compounds have applications in agrochemistry. They can be used to develop new pesticides and herbicides, contributing to the protection of crops from various pests and diseases .

Mechanism of Action

While the mechanism of action can vary greatly depending on the specific compound and its intended use, pyrazoles often exhibit their effects through interactions with biological targets. For example, some pyrazole derivatives have shown promising antimicrobial, anticancer, anti-inflammatory, and antiviral properties .

Safety and Hazards

The safety and hazards associated with a specific pyrazole compound will depend on its specific structure and properties. As an example, the safety data sheet for a related compound, Pyrazole, indicates that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

Future Directions

The field of pyrazole research is continually evolving, with new synthetic methods and applications being developed. Recent advancements include the green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives, which includes the application of energy-efficient techniques such as microwave and ultrasound-assisted synthesis .

properties

IUPAC Name

1-(cyclobutylmethyl)imidazo[1,2-b]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3/c1-2-9(3-1)8-12-6-7-13-10(12)4-5-11-13/h4-7,9H,1-3,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDNUCCXCMOGZKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)CN2C=CN3C2=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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